molecular formula C14H21BClF4N3 B12684380 3-Chloro-4-dibutylaminobenzenediazonium tetrafluoroborate CAS No. 72470-82-7

3-Chloro-4-dibutylaminobenzenediazonium tetrafluoroborate

Cat. No.: B12684380
CAS No.: 72470-82-7
M. Wt: 353.60 g/mol
InChI Key: JOTMHHYUUQXHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-dibutylaminobenzenediazonium tetrafluoroborate is a diazonium salt with the molecular formula C14H21BClF4N3. This compound is known for its applications in organic synthesis, particularly in the formation of azo compounds and other diazo derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-dibutylaminobenzenediazonium tetrafluoroborate typically involves the diazotization of 3-chloro-4-dibutylaminobenzene. The process generally includes the following steps:

    Nitration: The starting material, 3-chloro-4-dibutylaminobenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Diazotization: The resulting amine is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.

    Tetrafluoroborate Formation: The diazonium salt is then treated with tetrafluoroboric acid to precipitate this compound.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-dibutylaminobenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-dibutylaminobenzenediazonium tetrafluoroborate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-dibutylaminobenzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles to form new covalent bonds, leading to the formation of azo compounds and other derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-dibutylaminobenzenediazonium tetrafluoroborate is unique due to the presence of the dibutylamino group, which can influence its reactivity and the types of products formed in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific reactivity patterns .

Properties

CAS No.

72470-82-7

Molecular Formula

C14H21BClF4N3

Molecular Weight

353.60 g/mol

IUPAC Name

3-chloro-4-(dibutylamino)benzenediazonium;tetrafluoroborate

InChI

InChI=1S/C14H21ClN3.BF4/c1-3-5-9-18(10-6-4-2)14-8-7-12(17-16)11-13(14)15;2-1(3,4)5/h7-8,11H,3-6,9-10H2,1-2H3;/q+1;-1

InChI Key

JOTMHHYUUQXHCF-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCCCN(CCCC)C1=C(C=C(C=C1)[N+]#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.